布里拉罗嗪
描述
科学研究应用
布立拉嗪有广泛的科学研究应用:
化学: 它作为研究受体调节和构效关系的模型化合物。
生物学: 布立拉嗪用于研究血清素和多巴胺受体在各种生物过程中的作用。
医学: 正在探索它在治疗神经精神疾病和炎症性疾病方面的治疗潜力。
作用机制
布立拉嗪在多巴胺 D2、D3 和 D4 受体以及血清素 5-HT1A 和 5-HT2A 受体处起部分激动剂作用。它还作为血清素 5-HT2B 和 5-HT7 受体的拮抗剂起作用。 这种多方面的机制有助于稳定血清素-多巴胺系统,这在精神分裂症和其他神经精神疾病的发病机制中至关重要 .
生化分析
Biochemical Properties
Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Brilaroxazine on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, Brilaroxazine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brilaroxazine exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Brilaroxazine at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .
Transport and Distribution
The transport and distribution of Brilaroxazine within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .
准备方法
合成路线和反应条件
布立拉嗪的合成涉及多个步骤,从制备苯并恶嗪酮核心结构开始。该过程通常包括:
苯并恶嗪酮核心的形成: 这涉及在受控条件下使 2,3-二氯苯基哌嗪与合适的丁氧基衍生物反应。
偶联反应: 然后将中间体与各种试剂偶联以引入所需的官能团。
工业生产方法
布立拉嗪的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,并采取了严格的质量控制措施以确保一致性。 自动反应器和连续流动系统的使用可以提高效率和可扩展性 .
化学反应分析
反应类型
布立拉嗪会发生各种化学反应,包括:
氧化: 布立拉嗪可以在特定条件下被氧化形成相应的氧化物。
还原: 还原反应可以改变官能团,从而可能改变化合物的药理特性。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化物,而取代可能会引入新的官能团,从而可能导致具有独特特性的新型衍生物 .
相似化合物的比较
类似化合物
阿立哌唑: 另一种非典型抗精神病药,在多巴胺 D2 和血清素 5-HT1A 受体处具有部分激动剂活性。
布林哌唑: 与阿立哌唑类似,但具有不同的受体结合特征。
布立拉嗪的独特性
布立拉嗪独特的受体结合特征,包括其对多种血清素和多巴胺受体的亲和力高,使其区别于其他抗精神病药。 它能够以减少副作用的方式调节血清素和多巴胺系统,使其成为治疗各种神经精神疾病的有希望的候选药物 .
属性
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMNTBZJOXTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136921 | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239729-06-6 | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brilaroxazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRILAROXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。